molecular formula C13H17N3O3 B2697580 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one CAS No. 1435804-32-2

3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B2697580
CAS No.: 1435804-32-2
M. Wt: 263.297
InChI Key: SXHDKOAVEWSMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Potential

A study focused on the synthesis of quinazolin derivatives, including 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, and their potential as antioxidants. These compounds were compared against common antioxidants like ascorbic acid, demonstrating excellent scavenging capacity against radicals such as DPPH and Nitric oxide (NO) (Al-azawi, 2016).

Corrosion Inhibition

Another research highlighted the use of quinazolin derivatives as corrosion inhibitors. The study found that these compounds, including the specified quinazolinone, were effective in preventing mild steel corrosion in acidic environments. The effectiveness was attributed to the presence of nitrogen in the inhibitors and their molecular weight (Jamil et al., 2018).

Anti-Tuberculosis Activity

A study synthesized a series of quinazolin-4(3H)-one compounds and evaluated their in vitro activity against Mycobacterium tuberculosis. Some of these compounds, including derivatives of the specified compound, showed potent anti-tuberculosis activity (Panneerselvam et al., 2016).

Anticonvulsant Properties

Research on N3 aryl/heteroaryl substituted quinazolin-4(3H)-ones revealed significant anticonvulsant activity in various models of epilepsy. The study assessed the acute neurotoxicity and found that some compounds displayed a promising activity profile with minimal neurotoxicity (Das et al., 2014).

Antimicrobial Activity

A series of new triazoloquinazoline derivatives synthesized from 3-amino-2-methylquinazolin-4(3H)-one exhibited significant antibacterial activities. These compounds were tested against various bacteria including Staphylococcus aureus and Escherichia coli, showing potential as antibacterial agents (Zeydi et al., 2017).

Antidiabetic Activity

A study synthesized new hybrids of 4-thiazolidinone and quinazolinone and evaluated their antidiabetic activity in streptozotocin-induced diabetic rats. Some of these compounds showed significant antidiabetic activity, with potential as platforms for developing future antidiabetic drugs (Jangam & Wankhede, 2019).

Synthesis and Characterization

Several studies focused on the synthesis and characterization of various quinazolin-4(3H)-one derivatives, exploring their chemical structures and potential biological activities. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields (Sahu et al., 2008).

Properties

IUPAC Name

3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-8-15-10-7-12(19-3)11(18-2)6-9(10)13(17)16(8)5-4-14/h6-7H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHDKOAVEWSMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCN)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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